N-(Cyanomethyl)-N-cyclopentyl-2-nitro-4-(trifluoromethyl)benzamide
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Overview
Description
N-(Cyanomethyl)-N-cyclopentyl-2-nitro-4-(trifluoromethyl)benzamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a nitro group, and a benzamide structure
Mechanism of Action
Target of Action
The presence of a trifluoromethyl group and a nitro group could suggest potential interactions with various enzymes or receptors in the body.
Mode of Action
Without specific information, it’s challenging to detail the exact mode of action. The trifluoromethyl group is often used in pharmaceuticals and agrochemicals to enhance binding affinity and metabolic stability .
Biochemical Pathways
The exact biochemical pathways this compound affects are unknown. Compounds with similar functional groups can participate in a variety of biochemical reactions, including nucleophilic substitutions and free radical reactions .
Pharmacokinetics
The presence of a trifluoromethyl group could potentially enhance metabolic stability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the trifluoromethyl group is known to enhance the metabolic stability of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-N-cyclopentyl-2-nitro-4-(trifluoromethyl)benzamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as solvent-free reactions or the use of continuous flow reactors to ensure consistent quality and yield. The choice of method depends on the desired scale of production and the specific requirements of the end-use application.
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-N-cyclopentyl-2-nitro-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The specific conditions depend on the desired transformation and the functional groups present in the compound.
Major Products Formed
The major products formed from these reactions include amines, substituted benzamides, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(Cyanomethyl)-N-cyclopentyl-2-nitro-4-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials with unique properties due to the presence of the trifluoromethyl group
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-containing benzamides and cyanoacetamides. Examples include:
- N-(Cyanomethyl)-N-cyclopentyl-2-nitrobenzamide
- N-(Cyanomethyl)-N-cyclopentyl-4-(trifluoromethyl)benzamide
Uniqueness
N-(Cyanomethyl)-N-cyclopentyl-2-nitro-4-(trifluoromethyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a nitro group and a trifluoromethyl group makes it particularly interesting for applications requiring high stability and specific reactivity .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopentyl-2-nitro-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3/c16-15(17,18)10-5-6-12(13(9-10)21(23)24)14(22)20(8-7-19)11-3-1-2-4-11/h5-6,9,11H,1-4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMAWYFGLFQXPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC#N)C(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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